molecular formula C26H28N2O3 B8049177 [1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-

[1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-

Cat. No.: B8049177
M. Wt: 416.5 g/mol
InChI Key: BMWUOHZOFLAXTF-HXUWFJFHSA-N
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Description

[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: is a complex organic compound that features a bipiperidine core with a carboxylic acid group and an anthracenylcarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)- typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bipiperidine core through a series of cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions, and the anthracenylcarbonyl group is attached through acylation reactions using anthracene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction can produce anthracenylmethanol derivatives .

Scientific Research Applications

[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: can be compared with other bipiperidine derivatives and anthracene-containing compounds. Similar compounds include:

The uniqueness of [1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-

Properties

IUPAC Name

(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c29-25(24-22-9-3-1-6-18(22)16-19-7-2-4-10-23(19)24)27-14-11-21(12-15-27)28-13-5-8-20(17-28)26(30)31/h1-4,6-7,9-10,16,20-21H,5,8,11-15,17H2,(H,30,31)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWUOHZOFLAXTF-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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O=C(O)C1CCCN(C2CCN(C(=O)c3c4ccccc4cc4ccccc34)CC2)C1

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